N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine is a chemical compound that has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer. This compound features a unique molecular structure that includes a trifluoromethyl group and a phthalazin moiety, making it an interesting subject for synthesis and analysis.
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine typically involves multi-step organic reactions. Common methods include:
The synthesis process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. Advanced techniques such as High-Performance Liquid Chromatography (HPLC) are employed to analyze the purity of synthesized compounds .
The molecular formula for N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine is C15H12ClF3N2. The structure consists of:
Key structural data includes:
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine can participate in various chemical reactions, including:
Reactions are often monitored using techniques such as Thin Layer Chromatography (TLC) and spectroscopic methods (e.g., NMR, IR) to confirm product formation and purity .
The mechanism of action for N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine primarily involves inhibition of specific kinases related to cancer proliferation. By binding to these enzymes, the compound disrupts signaling pathways that promote tumor growth.
Studies have shown that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines, suggesting a potential for therapeutic use .
Key chemical properties include:
Relevant data from analytical studies indicate that it maintains structural integrity under various conditions but should be handled with care due to its reactive groups .
N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine has potential applications in:
The ongoing research indicates that this compound could play a significant role in developing new treatments for cancer and other hyper-proliferative disorders .
The development of N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylphthalazin-1-amine represents a deliberate evolution in kinase inhibitor design, originating from structure-activity relationship (SAR) studies of aniline-derived pharmacophores. The 4-chloro-3-(trifluoromethyl)aniline moiety (CID 67574) emerged as a privileged scaffold in early 2000s oncology research due to its optimal electronic properties and target binding affinity [5]. This aniline derivative serves as the critical precursor for synthesizing the target compound through nucleophilic aromatic substitution reactions. The strategic incorporation of the methylphthalazine core addressed bioavailability limitations observed in first-generation inhibitors, particularly poor solubility and metabolic instability. This hybrid architecture leverages the synthetic accessibility of substituted anilines—exemplified by commercial availability from suppliers like BLD Pharm (CAS 333446-72-3)—with the three-dimensional binding capability of heterocyclic systems [6] [10]. The compound’s design timeline parallels advanced agents like Regorafenib (US9957232B2), where similar chloro-trifluoromethylphenyl groups confer specificity for oncogenic kinases [8].
The 4-methylphthalazin-1-amine component provides essential molecular recognition features absent in simpler aromatic systems. Phthalazine derivatives exhibit intrinsic bioactivity through:
Comparative studies demonstrate that 4-methylphthalazine analogues show 3-5× greater VEGFR-2 inhibition than quinazoline counterparts due to enhanced hydrophobic pocket fitting. The methyl group’s electron-donating properties also increase nucleophilicity at N1, facilitating displacement reactions with halogenated anilines—a key synthetic advantage exploited in this compound’s production [6]. Recent derivatives like 1-(6-chloro-2-pyridinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine (sc-297616) validate phthalazine isosteres retain target affinity while improving metabolic stability [9].
The N-[4-chloro-3-(trifluoromethyl)phenyl] group constitutes a masterclass in rational substituent selection:
Table 1: Electronic and Steric Properties of Key Pharmacophore Substituents
Substituent | Hammett σₚ | Molar Refractivity | Effect on Target Binding |
---|---|---|---|
4-Cl | +0.23 | 6.03 cm³ | Halogen bonding with kinase gatekeeper residues |
3-CF₃ | +0.54 | 5.02 cm³ | Enhanced hydrophobic burial in allosteric pocket |
Combined (4-Cl,3-CF₃) | +0.77 | 11.05 cm³ | Cooperative effect improving binding ΔG by ~3.2 kcal/mol |
The trifluoromethyl group’s conformational restriction—due to C-F bond dipole alignment—further preorganizes the molecule for target binding, reducing entropy penalty upon kinase interaction [3].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1